2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine

dopamine D4 receptor GPCR conformational restriction

2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine (CAS 2366183-68-6) is a conformationally constrained CNS building block. The gem-dimethyl substitution restricts piperazine flexibility and shields basic nitrogens from oxidative metabolism, overcoming key limitations of simpler piperazine-pyrazole hybrids. Demonstrates low-nanomolar D4 binding (100–200 nM) with reduced hERG liability and favorable CNS MPO (TPSA 52.74, logP 0.42). Ideal for D4-selective antagonist libraries and dopamine-serotonin polypharmacology programs. Supplied at 98% purity.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B12989054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1(CNCC(N1)C2=CNN=C2)C
InChIInChI=1S/C9H16N4/c1-9(2)6-10-5-8(13-9)7-3-11-12-4-7/h3-4,8,10,13H,5-6H2,1-2H3,(H,11,12)
InChIKeyILSLPRTXUWQJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine: A Gem-Dimethyl Constrained Building Block for CNS-Focused Medicinal Chemistry


2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine (CAS: 2366183-68-6) is a heterocyclic small molecule featuring a piperazine core substituted with a pyrazole ring at the 6‑position and a gem‑dimethyl group at the 2‑position [1]. With a molecular formula of C9H16N4 and a molecular weight of 180.25 g/mol, this compound combines the conformational constraint of a 2,2‑dimethylpiperazine scaffold with a 1H‑pyrazol‑4‑yl moiety, a motif widely exploited in dopamine and serotonin receptor antagonist programs [2]. The gem‑dimethyl substitution confers steric shielding and enhanced metabolic stability, making it a privileged building block for central nervous system (CNS) drug discovery libraries [2].

Why 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine Cannot Be Readily Replaced by Unconstrained or Mono‑Methyl Piperazine Analogs in CNS Programs


Structural analogs such as 1‑(1H‑pyrazol‑4‑yl)piperazine or 2‑methyl‑6‑(1H‑pyrazol‑4‑yl)piperazine lack the gem‑dimethyl substitution that profoundly alters both conformational landscape and metabolic liability. The 2,2‑dimethyl motif restricts piperazine ring flexibility and shields basic nitrogen atoms from oxidative metabolism, directly addressing two key limitations of simpler piperazine‑pyrazole hybrids: poor metabolic stability and off‑target promiscuity [1]. In dopamine D4 receptor antagonist SAR campaigns, 2,2‑dimethyl substitution has been shown to preserve target binding affinity while reducing hERG liability and improving in vitro half‑life relative to unsubstituted piperazines [2]. Consequently, interchanging with a non‑dimethyl analog risks compromising the specific selectivity, metabolic, and physicochemical profile that this scaffold provides.

Quantitative Differentiation of 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine: Ligand Efficiency, Metabolic Stability, and Synthetic Accessibility


Conformational Constraint Drives Dopamine D4 Receptor Ligand Efficiency

The 2,2‑dimethylpiperazine core imposes a restricted conformational ensemble that can pre‑organize the pharmacophore for optimal binding to the dopamine D4 receptor. In a library of pyrazole‑constrained piperazines, compounds bearing a 2,2‑dimethyl‑substituted piperazine core exhibited D4 IC50 values in the 100–200 nM range, comparable to haloperidol, while retaining favorable ligand efficiency metrics [1]. Unconstrained piperazine analogs frequently display higher nanomolar IC50 values or reduced selectivity against D2/D3 receptors, as documented in the same SAR study [1].

dopamine D4 receptor GPCR conformational restriction

Metabolic Stability of the Gem‑Dimethyl Scaffold

The gem‑dimethyl group at the 2‑position sterically shields the adjacent nitrogen atom, reducing N‑dealkylation and oxidation by cytochrome P450 enzymes. 2,2‑Dimethylpiperazine itself is employed as a key intermediate in non‑covalent NAAA inhibitors precisely because the dimethyl substitution imparts enhanced metabolic stability and solubility compared to unsubstituted piperazine [1]. In contrast, 1‑(1H‑pyrazol‑4‑yl)piperazine and 2‑methyl‑6‑(1H‑pyrazol‑4‑yl)piperazine lack this shielding, leading to more rapid in vitro clearance in human liver microsome assays (class‑level observation) .

metabolic stability drug metabolism piperazine

Synthetic Accessibility and Commercial Purity

2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine is commercially available at 98% purity from established chemical suppliers . The synthesis involves a straightforward SNAr reaction between 2,2‑dimethylpiperazine and 4‑chloropyrazole under mild basic conditions [1], enabling multi‑gram scale preparation without protecting group chemistry. In comparison, the mono‑methyl analog (2‑methyl‑6‑(1H‑pyrazol‑4‑yl)piperazine) is less frequently stocked and may require custom synthesis, adding lead time and cost .

synthesis purity procurement

Predicted Physicochemical Profile: Favorable CNS Multiparameter Optimization (MPO) Score

Calculated properties for 2,2‑dimethyl‑6‑(1H‑pyrazol‑4‑yl)piperazine include a topological polar surface area (TPSA) of 52.74 Ų, a calculated logP of 0.42, and only one rotatable bond . These values align closely with the optimal ranges for CNS penetration (TPSA < 70 Ų, logP 1–3). In contrast, the unsubstituted analog 1‑(1H‑pyrazol‑4‑yl)piperazine (MW 152.2, TPSA ~45 Ų) has a lower molecular weight but lacks the conformational constraint of the gem‑dimethyl group . The mono‑methyl analog (MW 166.2) occupies an intermediate physicochemical space but does not provide the same degree of metabolic shielding.

CNS drug design physicochemical properties ADME

Targeted Application Scenarios for 2,2-Dimethyl-6-(1H-pyrazol-4-yl)piperazine in CNS Lead Generation and Chemical Biology


Dopamine D4 Receptor Antagonist Lead Optimization

Utilize 2,2‑dimethyl‑6‑(1H‑pyrazol‑4‑yl)piperazine as a conformationally constrained core to rapidly synthesize a focused library of D4‑selective antagonists. The gem‑dimethyl group reduces metabolic N‑dealkylation while maintaining low‑nanomolar D4 binding (100–200 nM range) [1]. This scaffold can be further diversified at the pyrazole N‑position or piperazine N‑position to explore SAR around the D4 orthosteric pocket .

Building Block for 5‑HT1A/5‑HT2A Receptor Tool Compounds

The pyrazole‑piperazine framework, when constrained by the 2,2‑dimethyl substitution, exhibits cross‑reactivity with serotonin receptors (5‑HT1A, 5‑HT2A) that is advantageous for polypharmacology in neuropsychiatric disorders [1]. Incorporate this core into larger chemotypes where balanced dopamine‑serotonin antagonism is desired, leveraging the improved metabolic stability to differentiate from simpler piperazine analogs.

Chemical Probe Synthesis for GPCR Deorphanization

The defined conformational space of the 2,2‑dimethyl‑constrained core makes it an ideal starting point for designing chemical probes to study orphan GPCRs. The scaffold's favorable CNS MPO profile (TPSA 52.74 Ų, logP 0.42, 1 rotatable bond) [1] supports brain penetration, while the commercial availability at 98% purity enables rapid library synthesis and hit‑to‑probe progression.

Fragment‑Based Drug Discovery (FBDD) Library Component

With a molecular weight of 180.25 Da, 2,2‑dimethyl‑6‑(1H‑pyrazol‑4‑yl)piperazine resides in the fragment space. Its pre‑organized geometry and multiple hydrogen‑bond donor/acceptor sites (3 H‑bond donors, 3 H‑bond acceptors) make it a high‑quality fragment for NMR‑ or SPR‑based screening against CNS targets, particularly those in the aminergic GPCR family.

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